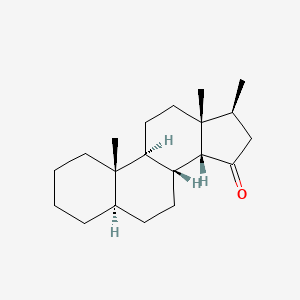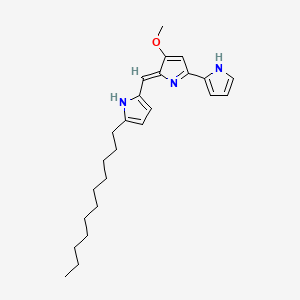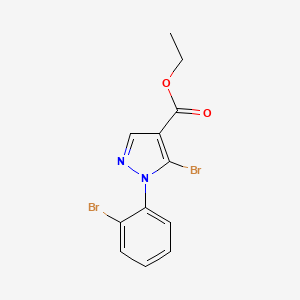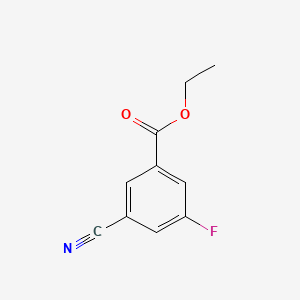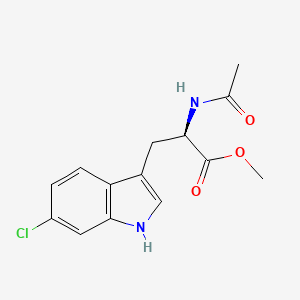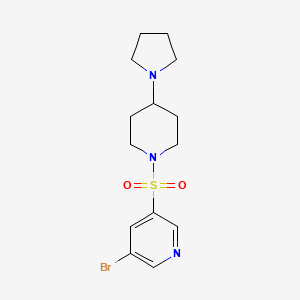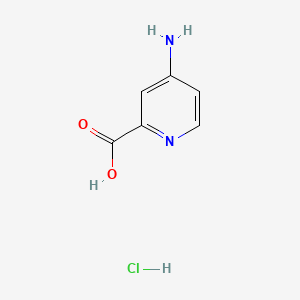![molecular formula C7H6N4O B577417 1H-pyrazolo[3,4-b]pyridine-3-carboxamide CAS No. 1245645-04-8](/img/structure/B577417.png)
1H-pyrazolo[3,4-b]pyridine-3-carboxamide
Overview
Description
1H-pyrazolo[3,4-b]pyridine-3-carboxamide is a member of the pyrazolopyridines, a group of heterocyclic compounds. These compounds present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described to date .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been extensively studied. The synthetic methods used for their synthesis often start from both a preformed pyrazole or pyridine . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .Molecular Structure Analysis
1H-pyrazolo[3,4-b]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . The structures have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .Chemical Reactions Analysis
The chemical reactions of 1H-pyrazolo[3,4-b]pyridine derivatives are diverse and depend on the substituents present at positions N1, C3, C4, C5, and C6 . The reactions often involve the formation of a pyrazolopyridine system .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-pyrazolo[3,4-b]pyridine derivatives can vary widely depending on the specific substituents present . More detailed information would require specific studies or data on the particular derivative of interest.Scientific Research Applications
Synthetic Methodologies : A study by Keating and Alam (2021) developed a novel approach to synthesize 1,3-disubstituted pyrazolo[3,4-b]pyridine-3-carboxamide derivatives using palladium-catalyzed aminocarbonylation. This method emphasized the functional group tolerance and provided high yields, highlighting its significance in the synthesis of drug molecules with this scaffold (Keating & Alam, 2021).
Reaction Mechanisms : Yıldırım, Kandemirli, and Demir (2005) conducted experimental and theoretical studies on the functionalization reactions of pyrazolo[3,4-b]pyridine derivatives. Their research contributed to a deeper understanding of the reaction mechanisms involved in the synthesis of these compounds (Yıldırım, Kandemirli, & Demir, 2005).
Biomedical Applications : Donaire-Arias et al. (2022) reviewed the synthesis methods and biomedical applications of over 300,000 1H-pyrazolo[3,4-b]pyridines. They analyzed the diversity of substituents and highlighted the compounds' roles in various biomedical contexts (Donaire-Arias et al., 2022).
Antibacterial Properties : Panda, Karmakar, and Jena (2011) synthesized pyrazolo[3,4-b]pyridine derivatives and evaluated their antibacterial activity against Gram-negative and Gram-positive bacteria. Their findings revealed that certain derivatives, especially those with a carboxamide group, displayed moderate to good antibacterial activity (Panda, Karmakar, & Jena, 2011).
Antitubercular Agents : Tang et al. (2015) designed and synthesized pyrazolo[1,5-a]pyridine-3-carboxamide derivatives as potential antitubercular agents. They showed promising in vitro potency against Mycobacterium tuberculosis strains, including multidrug-resistant strains, and significant bacterial burden reduction in a mouse model (Tang et al., 2015).
Cyclin-Dependent Kinase Inhibitors : Misra et al. (2003) discovered that 1H-pyrazolo[3,4-b]pyridine 3 (SQ-67563) is a potent inhibitor of CDK1/CDK2, acting as a cytotoxic agent in cells and having the potential to block cell cycle progression or induce apoptosis (Misra et al., 2003).
Safety And Hazards
Safety data for 1H-pyrazolo[3,4-b]pyridine-3-carboxamide indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .
Future Directions
The future directions for research on 1H-pyrazolo[3,4-b]pyridine derivatives are likely to involve further exploration of their synthesis, properties, and potential biomedical applications . Given their structural similarity to adenine and guanine, they may have potential as therapeutic agents, but more research is needed to fully understand their mechanisms of action and potential uses .
properties
IUPAC Name |
2H-pyrazolo[3,4-b]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-6(12)5-4-2-1-3-9-7(4)11-10-5/h1-3H,(H2,8,12)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEHZPGBDDJXAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2N=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrazolo[3,4-b]pyridine-3-carboxamide | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



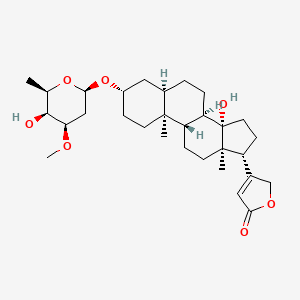
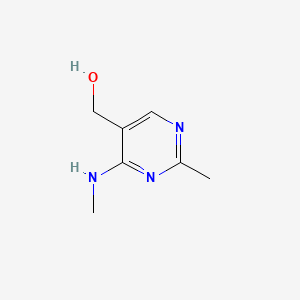
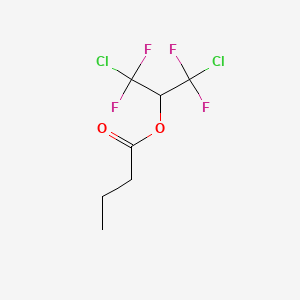
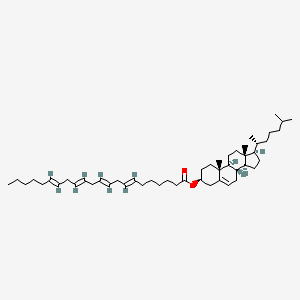
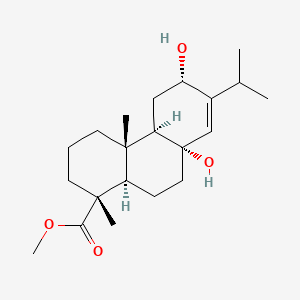
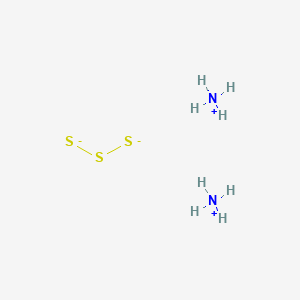
![methyl 4H-pyrrolo[2,3-d][1,2,3]thiadiazole-4-carboxylate](/img/structure/B577348.png)
